molecular formula C18H20N2O B6337264 1-{[1,1'-Biphenyl]-4-carbonyl}-1,4-diazepane CAS No. 815650-69-2

1-{[1,1'-Biphenyl]-4-carbonyl}-1,4-diazepane

Cat. No.: B6337264
CAS No.: 815650-69-2
M. Wt: 280.4 g/mol
InChI Key: DYSUUBQDJKVZRG-UHFFFAOYSA-N
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Description

1-{[1,1’-Biphenyl]-4-carbonyl}-1,4-diazepane is an organic compound characterized by the presence of a biphenyl group attached to a diazepane ring through a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-Biphenyl]-4-carbonyl}-1,4-diazepane typically involves the reaction of 1,1’-biphenyl-4-carboxylic acid with 1,4-diazepane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert solvent such as dichloromethane at room temperature, leading to the formation of the desired product after purification .

Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors and automated purification systems to enhance yield and purity. The use of greener solvents and recyclable catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-{[1,1’-Biphenyl]-4-carbonyl}-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-{[1,1’-Biphenyl]-4-carbonyl}-1,4-diazepane has diverse applications in scientific research:

Comparison with Similar Compounds

    1,1’-Biphenyl: A simpler structure lacking the diazepane ring.

    1-{[1,1’-Biphenyl]-4-carbonyl}-piperazine: Similar structure but with a piperazine ring instead of diazepane.

    1-{[1,1’-Biphenyl]-4-carbonyl}-morpholine: Contains a morpholine ring instead of diazepane

Uniqueness: 1-{[1,1’-Biphenyl]-4-carbonyl}-1,4-diazepane is unique due to the presence of the diazepane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s binding affinity and specificity towards various molecular targets, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

1,4-diazepan-1-yl-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(20-13-4-11-19-12-14-20)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-3,5-10,19H,4,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSUUBQDJKVZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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